N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
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Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[2-(1-methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide, is a derivative of the benzo[c][1,2,5]thiadiazole (BTZ) motif . BTZ-based compounds have been extensively researched for use in photovoltaics and as fluorescent sensors . They are known to interact with various targets, primarily electron-rich molecules .
Mode of Action
The compound’s mode of action is based on its electron-deficient nature . It interacts with its targets through a process known as static quenching, which involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, it has been used as a photocatalyst in a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes . This suggests that it may influence pathways involving these heteroarenes.
Pharmacokinetics
Its optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could potentially be tailored for specific applications.
Result of Action
The compound’s interaction with its targets results in a change in their electronic state, leading to fluorescence quenching . This property has been exploited to create highly sensitive and selective sensors for primary aromatic amines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its photocatalytic activity is dependent on the presence of light . Moreover, its sensing capabilities can be affected by the presence of different types of amines .
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-20-14-6-2-3-7-15(14)21(27(20,23)24)10-9-19-18(22)13-5-4-8-16-17(13)26-12-11-25-16/h2-8H,9-12H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKURCXQWRXUNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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